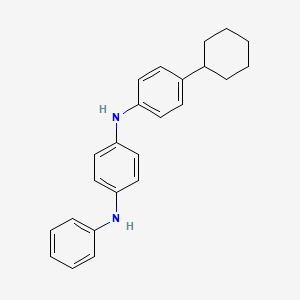
Disodium 3,3'-dithiobis(benzenesulphonate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium 3,3’-dithiobis(benzenesulphonate) is a chemical compound with the molecular formula C12H8Na2O6S4. It is known for its unique structure, which includes two benzene rings connected by a disulfide bond, each ring bearing a sulfonate group. This compound is often used in various scientific and industrial applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of disodium 3,3’-dithiobis(benzenesulphonate) typically involves the reaction of 3-mercaptobenzenesulfonic acid with an oxidizing agent. The reaction conditions often include:
Oxidizing Agent: Hydrogen peroxide or iodine
Solvent: Water or an aqueous solution
Temperature: Room temperature to slightly elevated temperatures
The reaction proceeds through the formation of a disulfide bond between two molecules of 3-mercaptobenzenesulfonic acid, resulting in the formation of disodium 3,3’-dithiobis(benzenesulphonate).
Industrial Production Methods
In industrial settings, the production of disodium 3,3’-dithiobis(benzenesulphonate) may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to efficient large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Disodium 3,3’-dithiobis(benzenesulphonate) can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The sulfonate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine
Reducing Agents: Dithiothreitol, sodium borohydride
Solvents: Water, ethanol, dimethyl sulfoxide (DMSO)
Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures.
Major Products
Oxidation: Sulfonic acids
Reduction: Thiols
Substitution: Various substituted benzene derivatives
Wissenschaftliche Forschungsanwendungen
Disodium 3,3’-dithiobis(benzenesulphonate) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer for certain chemical reactions.
Biology: Employed in the study of protein-protein interactions and as a cross-linking agent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of disodium 3,3’-dithiobis(benzenesulphonate) involves its ability to form disulfide bonds with thiol-containing molecules. This property makes it useful as a cross-linking agent in biochemical assays and as a stabilizer in chemical reactions. The compound can interact with molecular targets such as proteins, leading to the formation of stable disulfide-linked complexes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Disodium 3,3’-dithiobis(1-propanesulfonate)
- Disodium 3,3’-dithiobis(2-hydroxybenzenesulfonate)
- Disodium 3,3’-dithiobis(4-methylbenzenesulfonate)
Uniqueness
Disodium 3,3’-dithiobis(benzenesulphonate) is unique due to its specific structure, which includes two benzene rings connected by a disulfide bond. This structure imparts distinctive chemical properties, such as its ability to undergo oxidation and reduction reactions, making it valuable in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
27738-87-0 |
|---|---|
Molekularformel |
C12H8Na2O6S4 |
Molekulargewicht |
422.4 g/mol |
IUPAC-Name |
disodium;3-[(3-sulfonatophenyl)disulfanyl]benzenesulfonate |
InChI |
InChI=1S/C12H10O6S4.2Na/c13-21(14,15)11-5-1-3-9(7-11)19-20-10-4-2-6-12(8-10)22(16,17)18;;/h1-8H,(H,13,14,15)(H,16,17,18);;/q;2*+1/p-2 |
InChI-Schlüssel |
INBXJOCVGSWJRR-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC(=CC(=C1)S(=O)(=O)[O-])SSC2=CC(=CC=C2)S(=O)(=O)[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















